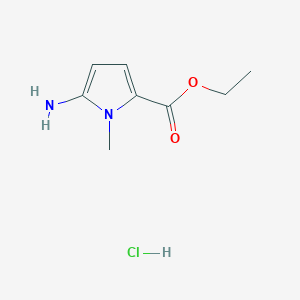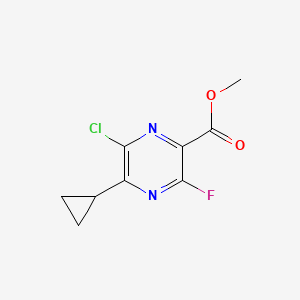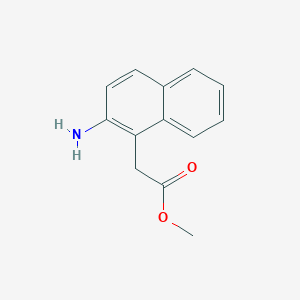![molecular formula C13H19N3O7 B13669565 2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)
2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly noted for its role in enhancing the stability and specificity of RNA molecules, making it a valuable tool in the field of antisense therapeutics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine typically involves multi-step chemical reactionsThis modification is achieved through nucleophilic substitution reactions, often using reagents such as methylamine and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: Nucleophilic substitution reactions are common, particularly at the 2’-O position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methylamine. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’-O position .
Aplicaciones Científicas De Investigación
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Enhances the stability and specificity of RNA molecules, making it useful in gene silencing and RNA interference studies.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2’-O-[2-(methylamino)-2-oxoethyl]adenosine: Another modified nucleoside with similar applications in antisense therapeutics.
2’-O-methoxyethyl-modified nucleosides: Known for their stability and affinity for RNA.
2’-O-methyl-modified nucleosides: Commonly used in RNA interference studies.
Uniqueness
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is unique due to its specific modification at the 2’-O position, which provides enhanced stability and specificity compared to other modifications. This makes it particularly valuable in therapeutic applications where precision and efficacy are critical .
Propiedades
Fórmula molecular |
C13H19N3O7 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
2-[4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-16(13(21)15-11(6)20)12-10(22-5-8(18)14-2)9(19)7(4-17)23-12/h3,7,9-10,12,17,19H,4-5H2,1-2H3,(H,14,18)(H,15,20,21) |
Clave InChI |
BGBZCAIQTSRSHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)


![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
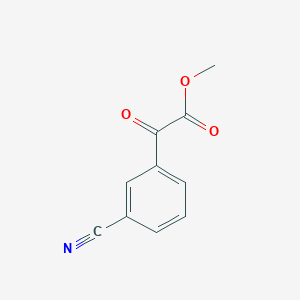
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
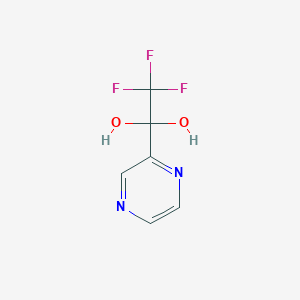
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)

